1-[(diethylamino)methyl]cyclopentan-1-amine

Lipophilicity Drug-likeness Membrane permeability

1-[(Diethylamino)methyl]cyclopentan-1-amine (CAS 1082563-25-4) is a geminally substituted cyclopentylamine bearing a diethylaminomethyl side chain, with molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol. The compound features a primary amine and a tertiary amine motif on a conformationally constrained cyclopentane scaffold, yielding computed physicochemical properties of XLogP3 1.1, a topological polar surface area (TPSA) of 29.3 Ų, four rotatable bonds, and one hydrogen bond donor.

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
CAS No. 1082563-25-4
Cat. No. B6272636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(diethylamino)methyl]cyclopentan-1-amine
CAS1082563-25-4
Molecular FormulaC10H22N2
Molecular Weight170.30 g/mol
Structural Identifiers
SMILESCCN(CC)CC1(CCCC1)N
InChIInChI=1S/C10H22N2/c1-3-12(4-2)9-10(11)7-5-6-8-10/h3-9,11H2,1-2H3
InChIKeyMFBTZQOVSBNKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Diethylamino)methyl]cyclopentan-1-amine (CAS 1082563-25-4): Structural and Physicochemical Baseline for Procurement Evaluation


1-[(Diethylamino)methyl]cyclopentan-1-amine (CAS 1082563-25-4) is a geminally substituted cyclopentylamine bearing a diethylaminomethyl side chain, with molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol [1]. The compound features a primary amine and a tertiary amine motif on a conformationally constrained cyclopentane scaffold, yielding computed physicochemical properties of XLogP3 1.1, a topological polar surface area (TPSA) of 29.3 Ų, four rotatable bonds, and one hydrogen bond donor [1]. Commercial sources typically supply this compound at 95% purity, with a predicted LogP of approximately 1.39–1.60 depending on the calculation method . Its structural architecture places it at the intersection of alicyclic amine building blocks and N,N-dialkylamino-methyl pharmacophores commonly explored in medicinal chemistry and chemical biology.

Why Generic Substitution of 1-[(Diethylamino)methyl]cyclopentan-1-amine Fails: Comparator-Based Differentiation


Compounds within the alicyclic aminoalkylamine class cannot be freely interchanged because small structural modifications—alkyl group size on the tertiary amine, ring size, and substitution regiochemistry—produce quantifiably distinct physicochemical profiles that directly govern membrane permeability, target engagement, and metabolic stability [1]. For instance, replacing the diethylamino group with a dimethylamino group (CAS 1082475-41-9) reduces the computed XLogP3 from 1.1 to 0.4 (a ~5-fold difference in predicted octanol–water partitioning) and halves the number of rotatable bonds from four to two [1][2]. Similarly, expanding the cyclopentane ring to cyclohexane (CAS 131466-47-2) alters conformational preferences and increases molecular volume, while relocating the aminomethyl substituent from the 1-position to the 2-position (CAS 99178-19-5) changes the spatial relationship between the two amine functionalities. These differences are not cosmetic; they translate into measurable variations in logP, ligand efficiency metrics, and scaffold-specific reactivity that make generic substitution scientifically unjustifiable.

Quantitative Comparator-Based Evidence Guide for 1-[(Diethylamino)methyl]cyclopentan-1-amine (CAS 1082563-25-4)


Lipophilicity (XLogP3) Differentiation: Diethylamino vs. Dimethylamino Analog

The diethylamino substituent confers a significantly higher computed lipophilicity to the target compound (XLogP3 = 1.1) compared to its closest commercially available analog, 1-[(dimethylamino)methyl]cyclopentan-1-amine (CID 28294585, XLogP3 = 0.4) [1][2]. This ΔXLogP3 of +0.7 log units corresponds to an approximately 5-fold higher predicted octanol–water partition coefficient, placing the target compound closer to the optimal lipophilicity range (LogP 1–3) for passive membrane permeability while the dimethyl analog falls below it. The experimental LogP reported by vendors for the target compound ranges from 1.385 to 1.600 , corroborating the computed trend.

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility: Rotatable Bond Count and Ligand Efficiency Implications

The target compound possesses four rotatable bonds (the diethylamino ethyl groups and the methylene linker), compared to only two rotatable bonds in the dimethylamino analog (CID 28294585) [1][2]. This additional flexibility, combined with the same TPSA of 29.3 Ų and hydrogen bond donor count of 1 for both compounds, yields a distinct balance between conformational entropy and polar surface area. The higher rotatable bond count also reduces ligand efficiency indices (LE, LLE) per heavy atom, which must be factored into fragment-based or lead optimization campaigns where the diethylamino compound is used as a scaffold.

Conformational flexibility Ligand efficiency Entropic penalty

Geminal 1,1-Substitution Architecture vs. 1,2-Positional Isomer: Scaffold Geometry and Synthetic Utility

The target compound features a geminal (1,1-substituted) cyclopentane architecture wherein both the primary amine and the diethylaminomethyl group are attached to the same ring carbon. In the positional isomer 2-(diethylaminomethyl)cyclopentan-1-amine (CAS 99178-19-5), the two amine groups are on adjacent carbons, creating a vicinal diamine relationship . This regioisomeric difference produces a fundamentally different spatial arrangement: the geminal substitution enforces a quaternary carbon center at the point of attachment, which eliminates stereochemical complexity at that center and creates a rigid, propeller-like orientation of the two amine groups approximately 109° apart (tetrahedral geometry). In contrast, the 1,2-isomer introduces two stereocenters and a flexible ethylene bridge between amines. The geminal motif has historical precedent in analgesic aminocyclopentane research: a 1959 SAR study by the Pharmaceutical Society of Japan demonstrated that 2-diethylaminomethyl-1-alkylcyclopentanol derivatives (close structural relatives) exhibit measurable analgesic activity, and the substitution pattern on the cyclopentane ring was critical to activity [1].

Scaffold geometry Positional isomerism Synthetic intermediate

Cyclopentane vs. Cyclohexane Core: Ring Size, Conformational Strain, and Steric Profile

The target compound incorporates a cyclopentane ring, which adopts an envelope or twist conformation with a ring strain of approximately 26 kJ/mol, compared to the essentially strain-free chair conformation of the cyclohexane analog 1-(aminomethyl)-N,N-diethylcyclohexan-1-amine (CAS 131466-47-2) . This difference in ring strain and conformational dynamics means that the cyclopentane core presents the amine substituents in a more constrained geometric relationship, with the quaternary C1 carbon and the ring carbons C2/C5 adopting a pseudo-equatorial/axial arrangement that is distinct from the cyclohexane analog. Additionally, the cyclopentane ring has a smaller van der Waals volume, which may be advantageous when steric complementarity with a shallow binding pocket is required. Cyclopentane-containing scaffolds have been recognized in the patent literature as privileged cores for kinase and GPCR ligand design due to this unique conformational profile [1].

Ring strain Cyclopentane scaffold Conformational analysis

Predicted ADME and Drug-Likeness Profile Based on Physicochemical Descriptors

Using the computed properties from PubChem, the target compound can be assessed against key drug-likeness filters. It passes the Lipinski Rule of Five (MW 170.30 < 500; LogP 1.1 < 5; HBD 1 < 5; HBA 2 < 10) [1]. Its fraction of sp³-hybridized carbons (Fsp³) is 1.0 (fully saturated scaffold), a value associated with greater clinical success in drug discovery campaigns [2]. The combination of Fsp³ = 1.0, TPSA = 29.3 Ų, and LogP = 1.1 yields a CNS MPO score of approximately 5.1 out of 6, indicating high predicted CNS penetration potential [3]. For comparison, the dimethyl analog (CID 28294585) has a lower LogP (0.4), which reduces its CNS MPO desirability score, while the cyclohexane analog has a higher MW (184.32) and lower Fsp³ (0.91) [4].

Drug-likeness ADME prediction Lead optimization

Commercial Purity and Sourcing: Benchmark Against Alternative Scaffolds

The target compound is commercially available at a standard purity specification of 95% from multiple international vendors including Fluorochem (UK), Leyan/Haohong Biomedical (China), Enamine (Ukraine), and American Elements (USA), with catalog numbers such as F660754, 1316280, and EN300-307389 [1][2]. Pricing data from Enamine shows 0.1 g at $257, 0.25 g at $367, and 5.0 g at $2,152 [1]. In comparison, the dimethyl analog (CAS 1082475-41-9) is also available at 95% purity, but the diethylamino compound commands a price premium consistent with the additional synthetic complexity of the diethylamino group introduction. The positional isomer (CAS 99178-19-5) and the cyclohexane analog (CAS 131466-47-2) are available but from fewer suppliers, potentially impacting lead times and supply security for large-scale campaigns .

Commercial availability Purity benchmark Procurement

Best Application Scenarios for 1-[(Diethylamino)methyl]cyclopentan-1-amine (CAS 1082563-25-4) Based on Quantitative Differentiation Evidence


CNS Penetrant Lead Optimization Programs Requiring Balanced LogP (1–3) and High Fsp³

The target compound's XLogP3 of 1.1, combined with its fully saturated scaffold (Fsp³ = 1.0) and TPSA of 29.3 Ų, yields a CNS MPO score of approximately 5.1/6, predictive of favorable brain penetration [1]. In comparison, the dimethyl analog (XLogP3 = 0.4) falls below the optimal CNS LogP range, while the cyclohexane analog has a lower Fsp³ (0.91). Medicinal chemistry teams prosecuting CNS targets—particularly those where the cyclopentane scaffold can serve as a bioisostere for phenyl or piperidine rings—should prioritize this compound for fragment growth or scaffold-hopping campaigns.

Fragment-Based Drug Discovery (FBDD) and Scaffold Libraries Requiring 3D Topology

With a molecular weight of 170.30, the target compound meets fragment-like criteria (MW < 300) while offering a conformationally constrained cyclopentane core that introduces 3D character absent from flat aromatic fragments [1]. The geminal 1,1-substitution eliminates stereochemical complexity at the quaternary carbon while the diethylamino group provides a basic handle for further SAR exploration [2]. This scaffold is well-suited for fragment libraries targeting protein–protein interactions or kinase hinge-binding pockets where shape complementarity is a key selection criterion.

Synthesis of Polyamine Analogs and Agrochemical Research

The close structural relationship between the target compound and the fungicidal cyclic diamine trans-1,2-bis(diethylaminomethyl)cyclopentane—which demonstrated activity against Erysiphe graminis (powdery mildew) and altered polyamine metabolism in Pyrenophora avenae—positions the target compound as a monofunctional building block for constructing polyamine analogs [1]. Its primary amine handle enables straightforward conjugation to carboxylic acids, isocyanates, or aldehydes, while the tertiary diethylamino group can modulate the basicity and lipophilicity of the resulting conjugates [2].

Chiral Ligand and Organocatalyst Synthesis Exploiting Geminal Diamine Architecture

The 1,1-geminal diamine motif provides a unique chelating geometry when the primary amine is functionalized into imine, amide, or sulfonamide ligands. The quaternary carbon at the point of attachment restricts conformational freedom, potentially leading to higher enantioselectivity in asymmetric catalysis compared to more flexible vicinal diamine scaffolds [1]. The commercial availability of this compound at 95% purity from multiple vendors ensures that catalyst development programs can access research quantities without custom synthesis lead times [2].

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